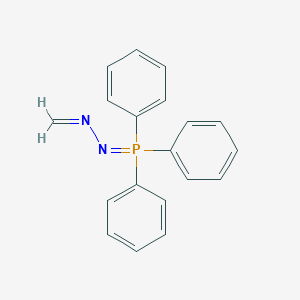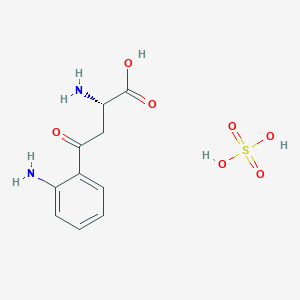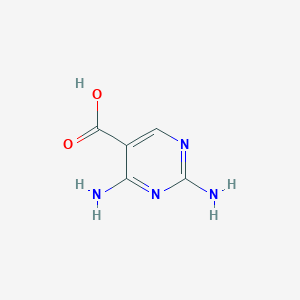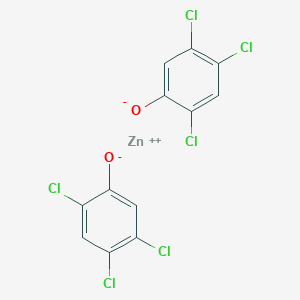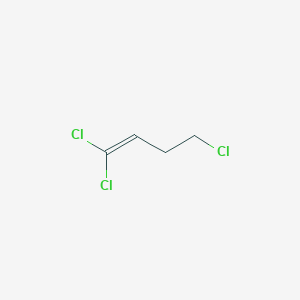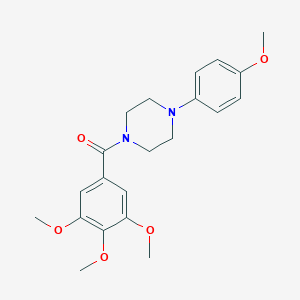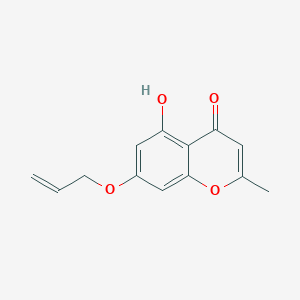
7-Allyloxy-5-hydroxy-2-methylchromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Allyloxy-5-hydroxy-2-methylchromone, also known as AHMC, is a natural compound found in the roots of the plant Saposhnikovia divaricata. It belongs to the family of chromones and has been widely studied for its potential therapeutic properties.
Mécanisme D'action
7-Allyloxy-5-hydroxy-2-methylchromone exerts its pharmacological effects through various mechanisms. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 7-Allyloxy-5-hydroxy-2-methylchromone also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, 7-Allyloxy-5-hydroxy-2-methylchromone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
7-Allyloxy-5-hydroxy-2-methylchromone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 7-Allyloxy-5-hydroxy-2-methylchromone also increases the expression of heat shock proteins (HSPs), which are involved in the protection of cells against stress. In addition, 7-Allyloxy-5-hydroxy-2-methylchromone has been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
7-Allyloxy-5-hydroxy-2-methylchromone has several advantages for lab experiments. It is a natural compound that is easily synthesized from plant extracts. It has low toxicity and is well-tolerated by animals. However, there are also some limitations to using 7-Allyloxy-5-hydroxy-2-methylchromone in lab experiments. Its low solubility in water and other solvents can make it difficult to prepare solutions for experiments. Its stability in different solvents and under different conditions also needs to be evaluated.
Orientations Futures
7-Allyloxy-5-hydroxy-2-methylchromone has shown great potential as a therapeutic agent for various diseases. Further research is needed to explore its mechanisms of action and optimize its pharmacological properties. Some of the future directions for research on 7-Allyloxy-5-hydroxy-2-methylchromone include:
1. Development of novel synthesis methods to improve the yield and purity of 7-Allyloxy-5-hydroxy-2-methylchromone.
2. Investigation of the pharmacokinetics and pharmacodynamics of 7-Allyloxy-5-hydroxy-2-methylchromone in animal models and humans.
3. Evaluation of the safety and toxicity of 7-Allyloxy-5-hydroxy-2-methylchromone in long-term studies.
4. Identification of the molecular targets of 7-Allyloxy-5-hydroxy-2-methylchromone and the signaling pathways involved in its pharmacological effects.
5. Development of 7-Allyloxy-5-hydroxy-2-methylchromone-based formulations for the treatment of inflammatory and immune-related diseases.
6. Exploration of the potential of 7-Allyloxy-5-hydroxy-2-methylchromone as an adjuvant therapy for cancer treatment.
7. Investigation of the effects of 7-Allyloxy-5-hydroxy-2-methylchromone on the gut microbiome and its potential as a prebiotic or probiotic agent.
Conclusion
In conclusion, 7-Allyloxy-5-hydroxy-2-methylchromone is a natural compound that has shown great potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory activities make it a promising candidate for the treatment of inflammatory and immune-related diseases. Further research is needed to explore its mechanisms of action, optimize its pharmacological properties, and develop novel formulations for clinical use.
Méthodes De Synthèse
7-Allyloxy-5-hydroxy-2-methylchromone can be synthesized from the root extract of Saposhnikovia divaricata using various methods such as column chromatography, high-performance liquid chromatography, and preparative TLC. The yield of 7-Allyloxy-5-hydroxy-2-methylchromone depends on the extraction method and the purity of the extract. However, the most common method of synthesis is through the use of organic solvents like methanol and ethanol.
Applications De Recherche Scientifique
7-Allyloxy-5-hydroxy-2-methylchromone has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory activities. Several studies have shown that 7-Allyloxy-5-hydroxy-2-methylchromone can inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and reduce the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Propriétés
Numéro CAS |
16639-46-6 |
|---|---|
Nom du produit |
7-Allyloxy-5-hydroxy-2-methylchromone |
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3 |
Clé InChI |
GURQIFKECNQBNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
SMILES canonique |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



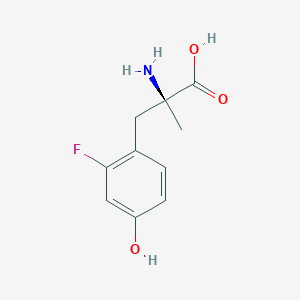
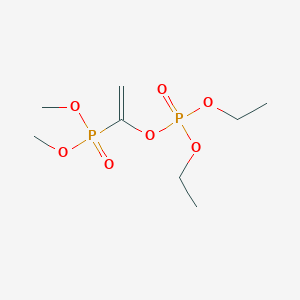
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
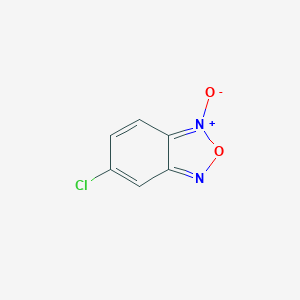
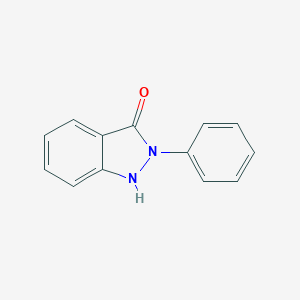
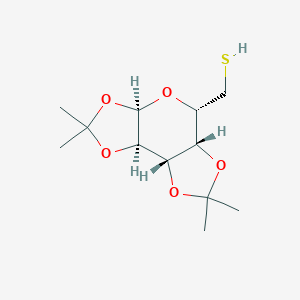
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)

